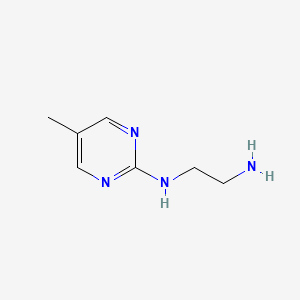![molecular formula C9H4N2O2S B13183549 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₄N₂O₂S. This compound is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system combining a thiophene ring fused to a pyridine ring. The presence of a cyano group at the 4-position and a carboxylic acid group at the 7-position further defines its chemical identity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid has been explored for its potential in various scientific research applications:
Mecanismo De Acción
The mechanism by which 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. For instance, as a kinase inhibitor, it can interfere with the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target protein .
Comparación Con Compuestos Similares
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties compared to the simpler pyridinecarboxylic acids. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C9H4N2O2S |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
4-cyanothieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H4N2O2S/c10-3-5-4-11-7(9(12)13)8-6(5)1-2-14-8/h1-2,4H,(H,12,13) |
Clave InChI |
ZWOOEZDYTXLGLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=CN=C2C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



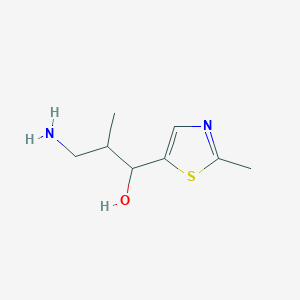
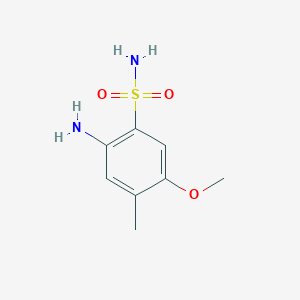


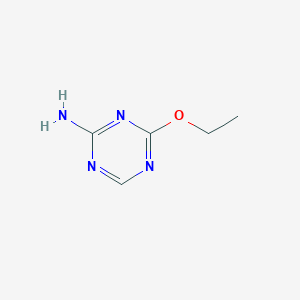
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

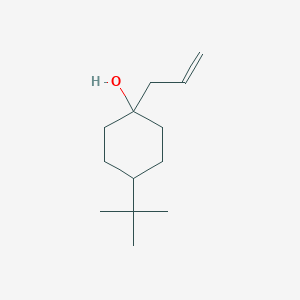

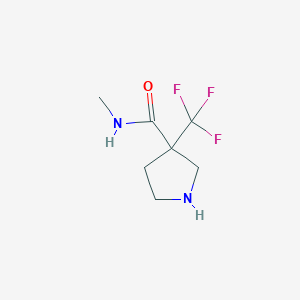
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
